1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one
Description
Molecular Formula: C₁₇H₁₈BrNO IUPAC Name: 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-(dimethylamino)propan-1-one Molecular Weight: 356.24 g/mol Structural Features:
- A biphenyl core with a bromine atom at the 4' position.
- A propan-1-one group attached to the 4-position of the biphenyl.
- A dimethylamino (-N(CH₃)₂) substituent at the 3-position of the propanone chain.
This compound combines a halogenated biphenyl system with a tertiary amine-functionalized ketone, making it unique in terms of electronic and steric properties.
Properties
CAS No. |
94113-56-1 |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H18BrNO/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZGBXKCDIXNVJQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs based on three key structural variations: halogen substituents , amine functionalization , and biphenyl substitution patterns .
Table 1: Structural and Functional Group Comparisons
Table 2: Impact of Halogen Substitution
| Compound | Halogen Pattern | Key Differences | |
|---|---|---|---|
| Target Compound | 4'-Br on biphenyl | Bromine enhances electrophilicity and binding affinity | |
| 1-(4-Fluorophenyl)propan-1-amine hydrochloride | 4-F on phenyl | Fluorine increases metabolic stability but reduces reactivity | |
| 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one | Cl substituents | Lower lipophilicity and slower reaction kinetics |
Key Insight : Bromine’s polarizability and size make it superior for electronic interactions in synthetic and biological contexts compared to smaller halogens like F or Cl .
Table 3: Role of Amine Functionalization
| Compound | Amine Group | Effect | |
|---|---|---|---|
| Target Compound | 3-(dimethylamino) | Tertiary amine improves solubility and basicity | |
| 1-(2-Amino-4-bromophenyl)propan-1-one | Primary amine (-NH₂) | Higher hydrogen-bonding capacity but lower lipophilicity | |
| 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine | Secondary amine | Moderate basicity; indole core alters π-stacking |
Key Insight: The dimethylamino group in the target compound balances solubility and membrane permeability, making it more versatile in drug design compared to primary/secondary amines .
Table 4: Biphenyl Substitution Patterns
Key Insight : The 4'-bromo substitution on biphenyl optimizes steric bulk without compromising electronic conjugation, distinguishing it from fluoro or chloro analogs .
Research Findings and Implications
- Reactivity : Bromine at the 4' position increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) more efficiently than chloro or fluoro analogs .
- Materials Science : Biphenyl conjugation and halogenation make the compound a candidate for organic semiconductors, though trifluoromethoxy analogs show higher thermal stability .
Biological Activity
1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one, commonly referred to as compound 94113-56-1, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromobiphenyl moiety and a dimethylamino group. Its biological activity encompasses various pharmacological effects, including anticancer properties and potential applications in treating infectious diseases.
- Molecular Formula : CHBrN O
- Molecular Weight : 332.23 g/mol
- CAS Number : 94113-56-1
- Melting Point : 114-115 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its cytotoxic effects against cancer cells and its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, research indicates that the compound exhibits IC values ranging from 3.35 to 16.79 μM against A549 (lung), HeLa (cervical), MCF7 (breast), and MDA-MB-231 (breast) cancer cell lines . The mechanism of action appears to involve apoptosis induction and interference with cellular signaling pathways.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | IC (μM) |
|---|---|
| A549 | 3.35 |
| HeLa | 6.72 |
| MCF7 | 4.53 |
| MDA-MB-231 | 4.87 |
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). These mechanisms lead to mitochondrial membrane damage and subsequent cell death .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.
Case Studies
A notable case study involved the synthesis of derivatives of this compound that exhibited enhanced activity against Trypanosoma cruzi and Leishmania amazonensis, suggesting potential applications in treating parasitic infections . The synthesized derivatives demonstrated lower cytotoxicity towards mammalian cells compared to their efficacy against parasites, highlighting their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
